

Comprehensive Analytical and Structural Guide to C₁₅H₁₄ClNO₄: Molecular Characterization and Isomeric Applications

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Compound of Interest

Compound Name:	Diethyl 4-chloroquinoline-2,6-dicarboxylate
CAS No.:	2007921-01-7
Cat. No.:	B8079819

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Executive Summary

In pharmaceutical chemistry and drug development, a single molecular formula can represent a vast landscape of structural isomers, ranging from critical regulatory impurities to novel therapeutic agents. The formula C₁₅H₁₄ClNO₄ is a prime example of this chemical diversity. With a molecular weight of approximately 307.73 g/mol, this formula encompasses diverse molecular architectures, including regulatory reference standards like Baclofen Impurity 17[1] and cutting-edge active pharmaceutical ingredients (APIs) such as novel pyrone-based biofilm inhibitors targeting azole-resistant *Candida albicans*[2].

This whitepaper provides an in-depth technical framework for the structural elucidation, analytical validation, and mechanistic profiling of molecules sharing the C₁₅H₁₄ClNO₄ formula.

Physicochemical Properties and Mass Spectrometry Profiling

Before determining the specific connectivity of a C₁₅H₁₄ClNO₄ isomer, researchers must establish a rigorous physicochemical baseline. The presence of a single chlorine atom and four oxygen atoms dictates specific isotopic and ionization behaviors that are critical for High-Resolution Mass Spectrometry (HRMS)[3].

The Chlorine Isotope Signature

Chlorine naturally occurs as two stable isotopes:

Cl (75.78% abundance) and

Cl (24.22% abundance). Consequently, any molecule with the formula C₁₅H₁₄ClNO₄ will exhibit a characteristic

and

peak ratio of approximately 3:1 in its mass spectrum. This isotopic signature acts as an internal self-validating mechanism during structural confirmation.

Quantitative Data Summary

The following table summarizes the exact mass parameters required for the calibration and validation of HRMS instruments when analyzing C₁₅H₁₄ClNO₄ isomers[3].

Table 1: Physicochemical Properties and Exact Mass Profiling of C₁₅H₁₄ClNO₄

Parameter	Theoretical Value	Analytical Significance
Molecular Formula	C15H14ClNO4	Core elemental composition.
Molecular Weight (Average)	307.73 g/mol	Used for macroscopic molarity calculations.
Monoisotopic Mass ()	307.0611 Da	The exact mass of the most abundant isotopologue.
Theoretical	308.0684 Da	Primary target peak in positive Electrospray Ionization (ESI+).
Theoretical	306.0538 Da	Primary target peak in negative Electrospray Ionization (ESI-).
Theoretical	330.0503 Da	Common sodium adduct observed in LC-MS.
Isotopic Signature (:)	~3:1 Ratio ()	Confirms the presence of exactly one chlorine atom.

Expert Insight: A critical eye must be applied to literature values. For instance, recent literature occasionally mislabels the theoretical neutral mass (307.0611 Da) as the protonated adduct[2]. Analytical scientists must independently verify these calculations (Theoretical = 308.0684 Da) rather than relying solely on published text.

Structural Isomerism: From Impurities to Novel Therapeutics

The arrangement of the 35 atoms in C15H14ClNO4 dictates its biological and regulatory role. We examine two highly distinct isomers to illustrate this dichotomy.

Regulatory Context: Baclofen Impurity 17

Baclofen is a widely used GABA-B receptor agonist. During its synthesis, various complex byproducts can form. Baclofen Impurity 17 (6-carbamoyl-4'-chloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylic acid) shares the exact formula $C_{15}H_{14}ClNO_4$ ^[1]. In the context of Abbreviated New Drug Applications (ANDA), distinguishing Impurity 17 from other isobaric impurities requires orthogonal analytical techniques, as identical masses cannot be differentiated by MS alone.

Therapeutic Context: Novel Pyrone-Based Biofilm Inhibitors

Conversely, the same formula applies to novel

-pyrone derivatives synthesized to combat azole-resistant *Candida albicans*^[2]. These compounds are designed to inhibit the yeast-to-hyphal transition—a critical step in fungal biofilm formation—without exhibiting broad-spectrum cytotoxicity.

Standardized Protocol for Structural Elucidation

To definitively assign the structure of a $C_{15}H_{14}ClNO_4$ isomer, a self-validating workflow combining UHPLC-HRMS and 2D NMR must be employed.

Step-by-Step Methodology

Step 1: Sample Preparation and Solubilization

- Action: Weigh 1.0 mg of the $C_{15}H_{14}ClNO_4$ compound and dissolve in 1.0 mL of LC-MS grade Methanol (for HRMS) or DMSO-

(for NMR). Vortex for 30 seconds and sonicate for 5 minutes.
- Causality: Complete solubilization is critical. Undissolved particulates cause signal suppression in ESI-MS and yield broad, uninterpretable lines in NMR spectroscopy. DMSO-

is chosen for NMR to prevent the chemical exchange of labile protons (e.g., amides or carboxylic acids) which would be lost in protic solvents like D

O.

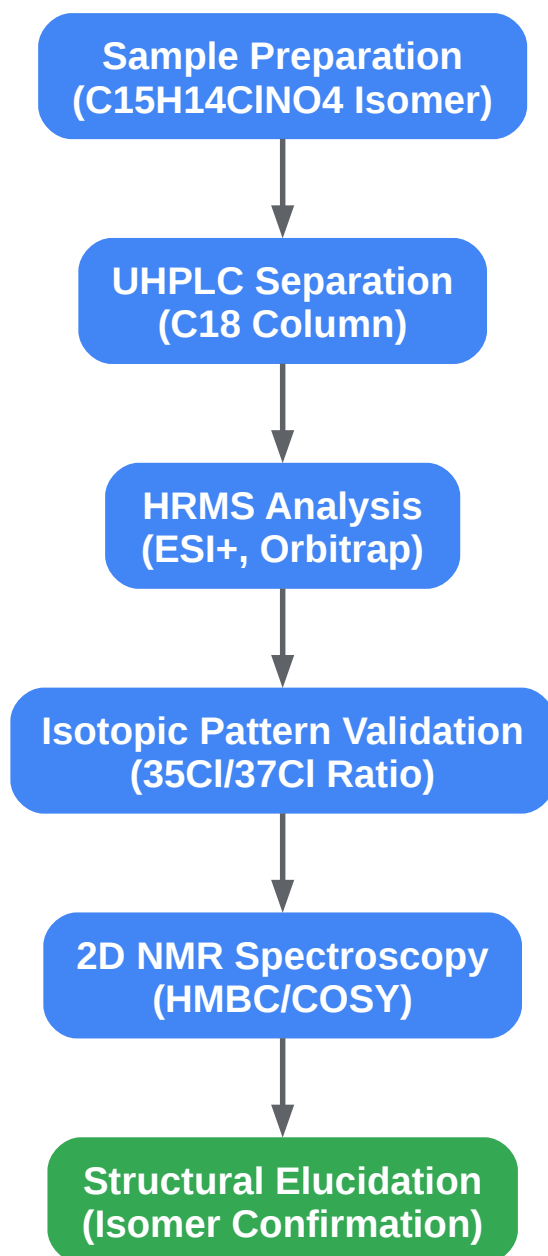
Step 2: UHPLC-HRMS Isotopic Profiling

- Action: Inject 2 μ L into a C18 column (2.1 x 100 mm, 1.7 μ m). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 5% to 95% B over 10 minutes. Detect using an Orbitrap mass spectrometer in positive ESI mode.
- Causality: The gradient ensures chromatographic separation of the target from isobaric matrices. Formic acid acts as a proton donor, promoting ionization to the state.
- Self-Validation: The protocol is validated if the mass spectrum yields an peak at 308.0684 (5 ppm) and an peak at 310.0654, with an intensity ratio of exactly 3:1. If the ratio deviates, the single-chlorine hypothesis is rejected.

Step 3: 2D NMR Connectivity Mapping

- Action: Acquire ^1H , ^{13}C , COSY, and HMBC spectra at 600 MHz at 298 K.
- Causality: While HRMS confirms the formula, HMBC (Heteronuclear Multiple Bond Correlation) is essential to map long-range (and) carbon-proton couplings, definitively proving the arrangement of the oxygen and nitrogen atoms (e.g., distinguishing the biphenyl scaffold of Baclofen Impurity 17 from an -pyrone scaffold).

- Self-Validation: The structural hypothesis is only validated if the sum of integrated proton signals exactly equals 14, and every HMBC cross-peak can be assigned without contradiction.



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Fig 1: Self-validating UHPLC-HRMS and NMR workflow for C15H14ClNO4 structural elucidation.

Mechanistic Pathway: C₁₅H₁₄ClNO₄ Pyrone Derivatives in *Candida albicans*

When the C₁₅H₁₄ClNO₄ formula is arranged into the novel

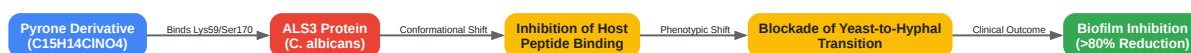
-pyrone scaffold, it exhibits potent biological activity. Recent studies demonstrate that these derivatives target the ALS3 (Agglutinin-like sequence 3) protein in *Candida albicans*[2].

Causality of the Mechanism

ALS3 is a cell-surface glycoprotein crucial for host cell adhesion and biofilm maturation. The pyrone derivative binds specifically to the Lys59 and Ser170 residues of ALS3 via hydrogen bonding and

-stacking interactions. By blocking this peptide-binding cavity, the compound induces a conformational shift that prevents the morphological transition from yeast to hyphae.

Because this mechanism inhibits virulence (biofilm formation is reduced by >80%) without killing the planktonic cells, it drastically reduces the selective evolutionary pressure that typically leads to azole drug resistance[2].



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Fig 2: Mechanism of ALS3 inhibition by C₁₅H₁₄ClNO₄ pyrone derivatives in *Candida albicans*.

References

- PubChemLite - 92525-74-1 (C₁₅H₁₄ClNO₄). University of Luxembourg / PubChem.
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- Yang, J.-E., et al. (2025). Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant *Candida albicans*. ACS Omega, 10(32), 36441-36454.

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Sources

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- [3. PubChemLite - 92525-74-1 \(C15H14ClNO4\) \[pubchemlite.lcsb.uni.lu\]](#)
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